molecular formula C7H11NO2 B3276194 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-02-0

3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B3276194
CAS No.: 63618-02-0
M. Wt: 141.17 g/mol
InChI Key: AICGDXIQDWDUFG-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[310]hexane-1-carboxylic acid is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is one such method, providing high yields and diastereoselectivities . This method is advantageous due to its scalability and efficiency in producing the compound on a gram scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-3-5-2-7(5,4-8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICGDXIQDWDUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 10 g of 3-methyl-3-azabicyclo[3.1.0]-hexane-1-carbonitrile is 60 ml of saturated ethanolic KOH and 20 ml of water is boiled under reflux for 15 hours. After neutralization with hydrochloric acid the mixture is evaporated and the title compound is extracted from the resultant dried residue with hot absolute ethanol (M.P. 193°-195°).
Name
3-methyl-3-azabicyclo[3.1.0]-hexane-1-carbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 10 g of 3-methyl-3-azabicyclo[3.1.0]-hexane-1-carboxylic acid ethyl ester in 20 ml of ethanol is treated with a solution of 18.8 g of Ba(OH)2 ·8H2O in 500 ml of water. The resultant mixture is boiled under reflux for 15 hours. After cooling, the mixture is neutralized with 10% sulphuric acid. The resultant barium sulphate is filtered off. The filtrate is evaporated and taken up in methanol. After filtration through talc, the filtrate is concentrated to yield the title compound as crystals of M.Pt. 193°-195°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
CN1CC2CC2(C#N)C1
Quantity
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reactant
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Quantity
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reactant
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 3
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 4
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 5
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3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

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